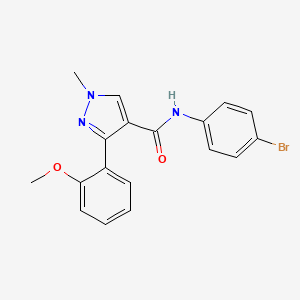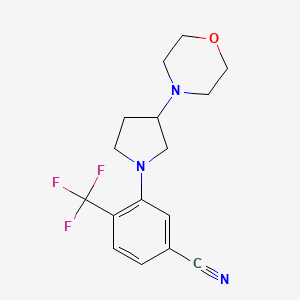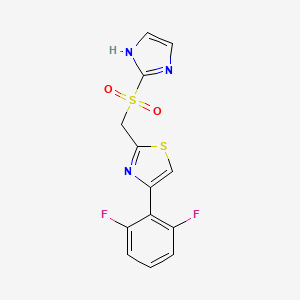![molecular formula C22H20FN3O3 B7662218 N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7662218.png)
N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide, also known as FPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPPO is a small molecule inhibitor that has shown promising results in inhibiting the activity of certain enzymes and proteins, making it a potential candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide involves the inhibition of certain enzymes and proteins that are involved in the development of diseases. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer. By inhibiting the activity of CK2, this compound can potentially prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of CK2, which is involved in the regulation of cell growth and division. By inhibiting the activity of CK2, this compound can potentially prevent the growth and spread of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease, making it a potential candidate for the development of new therapies for this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying the role of these enzymes and proteins in disease development. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to have toxic effects in certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide in scientific research. One potential direction is the development of new drugs and therapies that target the activity of CK2 and other enzymes and proteins that are inhibited by this compound. Additionally, this compound can be used as a tool for studying the role of these enzymes and proteins in disease development. Finally, further research is needed to determine the potential toxic effects of this compound and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide involves several steps, including the reaction of 3-fluorophenol with 4-chlorobenzonitrile to form 4-(3-fluorophenoxy)benzonitrile. This intermediate is then reacted with N-methyl-N-(2-pyridin-2-ylethyl)amine to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is the development of new drugs and therapies. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of diseases such as cancer and Alzheimer's disease. This makes this compound a potential candidate for the development of new drugs and therapies that can target these diseases.
Propiedades
IUPAC Name |
N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-26(14-12-17-6-2-3-13-24-17)22(28)21(27)25-18-8-10-19(11-9-18)29-20-7-4-5-16(23)15-20/h2-11,13,15H,12,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJDQUDLUSKACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)


![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![[1-(3,4,5-Trifluorophenyl)sulfonylazetidin-3-yl]methanol](/img/structure/B7662155.png)
![2-[(4-Cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B7662162.png)
![4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7662170.png)
![2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B7662182.png)
![3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662190.png)
![(4-ethylthiadiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662207.png)

![N-[6-(4-fluorophenoxy)pyridin-3-yl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7662219.png)
![N,N-dimethyl-2-[[5-(2-methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]aniline](/img/structure/B7662227.png)
![N-[(6-aminopyridin-3-yl)methyl]-N,5-dimethylquinazolin-4-amine](/img/structure/B7662234.png)
